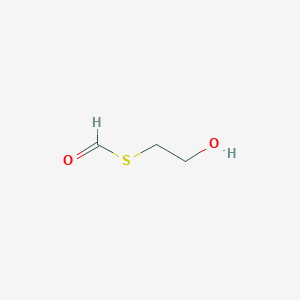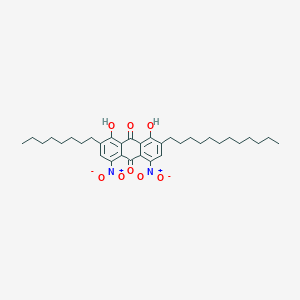![molecular formula C11H8N2O2S2 B14368770 2-[(4-Nitrophenyl)disulfanyl]pyridine CAS No. 91933-69-6](/img/structure/B14368770.png)
2-[(4-Nitrophenyl)disulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitrophenyl)disulfanyl]pyridine is an organic compound characterized by the presence of a pyridine ring bonded to a disulfide linkage, which is further connected to a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.
Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Nitrophenyl)thio]pyridine: Similar structure but with a thioether linkage instead of a disulfide bond.
2-[(4-Aminophenyl)disulfanyl]pyridine: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrophenyl)disulfanyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(4-Nitrophenyl)disulfanyl]pyridine is unique due to the combination of the pyridine ring and the nitrophenyl-disulfide linkage. This combination imparts specific electronic and redox properties that are not present in similar compounds. The presence of the nitro group also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
91933-69-6 |
|---|---|
Formule moléculaire |
C11H8N2O2S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)disulfanyl]pyridine |
InChI |
InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H |
Clé InChI |
APSZXPLSHXTBAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


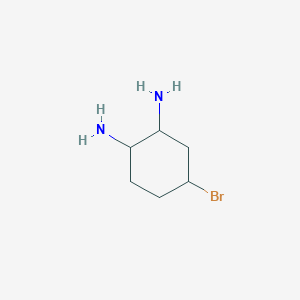
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
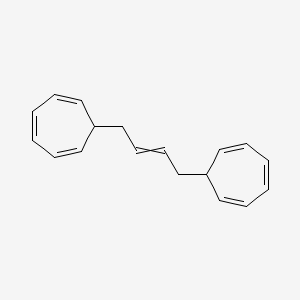
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
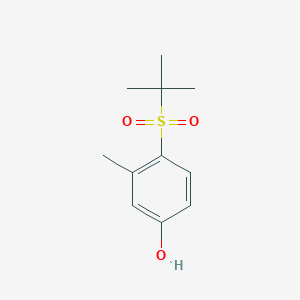
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

